3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a cyclopropyl group and two methyl groups attached to the pyrazole ring, which may influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclocondensation of appropriate hydrazines with diketones or β-ketoesters . For instance, the reaction of cyclopropyl hydrazine with 1,4-dimethyl-3-oxobutan-1-one under acidic or basic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions . The use of catalysts, such as transition metals, can enhance the efficiency and selectivity of these reactions .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which includes a cyclopropyl group and two methyl groups. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-cyclopropyl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-7(6-3-4-6)10-11(2)8(5)9/h6H,3-4,9H2,1-2H3 |
InChI Key |
UQTFPYXZPRAVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2CC2)C)N |
Origin of Product |
United States |
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